The compound is identified by its CAS Registry Number 943540-75-8 and has been referenced in various scientific literature and patents related to its synthesis and biological activity . It is primarily classified as a small-molecule ATP-competitive inhibitor targeting c-Met kinase, a receptor tyrosine kinase implicated in various cancers .
The synthesis of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline typically involves multi-step synthetic routes that include the formation of various intermediates. Key steps in the synthesis may include:
Technical parameters such as temperature control, reaction time, and solvent choice are crucial for optimizing yields and purity during synthesis .
The molecular formula of 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is with a molecular mass of approximately 377.35 g/mol .
The InChIKey for this compound is JRWCBEOAFGHNNU-UHFFFAOYSA-N
, which aids in database searches for further structural information .
The compound participates in several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action for 6-[difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline primarily involves:
In vitro studies have demonstrated nanomolar potency against c-Met kinase with implications for cancer treatment . The structural features that facilitate binding include hydrogen bond donors and acceptors present in the triazole and quinoline moieties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds.
6-[Difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has significant applications in:
The nomenclature of 6-[difluoro-(6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline follows IUPAC conventions for polycyclic systems. The parent scaffold is quinoline, substituted at the 6-position by a difluoromethyl group bearing the triazolopyridazine system. The triazolopyridazine component is numbered with nitrogen atoms prioritized, while the pyrazole ring is specified as 1-methyl-1H-pyrazol-4-yl to denote methylation at the pyrrolic nitrogen [1] [6]. This systematic name encapsulates the connectivity: 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline.
Table 1: Nomenclature and Identifiers of the Compound
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 6-[Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline |
Common Research Aliases | JNJ-38877605; J&J Ex-61; c-Met Inhibitor JNJ-38877605 [4] [7] |
CAS Registry Numbers | 943540-75-8 (Parent); 1072116-03-0 (Alternate) [1] [6] |
Molecular Formula | C₁₉H₁₃F₂N₇ |
Database Identifiers | ChemSpider: 21437051; PubChem CID: 57338725; MDL: MFCD11977274 [1] [2] [7] |
Structurally, the compound belongs to the biheteroaryl chemotype common in kinase inhibitors, featuring:
Table 2: Structural Taxonomy of Ring Systems
Heterocyclic Component | Ring Notation | Role in Molecular Design |
---|---|---|
Quinoline | A-B | Primary pharmacophore; anchors ATP-binding domain interactions |
[1,2,4]Triazolo[4,3-b]pyridazine | C-D | Purine mimetic core; provides hinge-binding motifs |
1-Methyl-1H-pyrazole | E | Specificity determinant; fills hydrophobic pocket |
Difluoromethyl linker | -CF₂- | Metabolic stabilization; controls inter-ring geometry |
c-Met Kinase Inhibition
JNJ-38877605 functions as a potent ATP-competitive inhibitor of the hepatocyte growth factor receptor (c-Met), a receptor tyrosine kinase implicated in tumor proliferation, invasion, and angiogenesis. Biochemical assays demonstrate exceptional potency with an IC₅₀ of 4 nM against purified c-Met kinase domain, exhibiting >600-fold selectivity over 200 other kinases, including structurally related tyrosine kinases [4] [8]. This selectivity stems from optimal occupancy of c-Met’s hydrophobic ATP pocket: the quinoline system engages in π-stacking with Tyr-1230, while the triazolopyridazine nitrogen forms critical hydrogen bonds with Met-1160 in the hinge region [4].
Cellular efficacy correlates strongly with biochemical data. In HGF-dependent cancer cell lines, JNJ-38877605 inhibits c-Met autophosphorylation (IC₅₀ = 2.3 nM) and suppresses proliferation (IC₅₀ = 15 nM) by inducing G1-phase cell cycle arrest and apoptosis [4]. In vivo, oral administration (10 mg/kg) in murine xenograft models achieves unbound plasma concentrations exceeding the cellular IC₉₀ (193 nM) for >9 hours, resulting in sustained suppression of c-Met phosphorylation in tumor tissue and significant antitumor activity [4] [8].
Table 3: Pharmacological Profile of JNJ-38877605 in c-Met Inhibition
Parameter | Value | Experimental Context |
---|---|---|
Biochemical IC₅₀ (c-Met) | 4 nM | Recombinant kinase domain assay [4] [8] |
Cellular p-MET IC₅₀ | 2.3 nM | HGF-stimulated tumor cells [4] |
Antiproliferative IC₅₀ | 15 nM | MET-amplified cell lines [4] |
Kinase Selectivity | >600-fold vs. 200 kinases | Comprehensive kinase panel screening [4] |
Unbound Plasma Half-life | 9 hours (murine) | Pharmacokinetic study after 10 mg/kg oral dose [4] |
PIM Kinase Inhibition and Polypharmacology
Beyond c-Met, this chemotype exhibits inhibitory activity against Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, which regulates cell survival and therapy resistance in hematological malignancies [8]. While detailed IC₅₀ values remain proprietary, structural analogs demonstrate PIM-1 inhibition in the low nanomolar range, attributed to conserved ATP-binding site features shared with c-Met. This polypharmacology may expand therapeutic utility in cancers co-driven by MET and PIM signaling, such as diffuse large B-cell lymphoma and certain leukemias .
Combination Therapy Potential
JNJ-38877605 demonstrates synergistic effects with epidermal growth factor receptor (EGFR) inhibitors like erlotinib in non-small cell lung carcinoma (NSCLC) models harboring both MET amplification and EGFR mutations [4]. Mechanistically, c-Met inhibition blocks HER3/PI3K/Akt reactivation—a known escape pathway during EGFR suppression—delaying acquired resistance. This rational combination strategy highlights the compound’s value in addressing oncogenic redundancy in solid tumors [4].
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